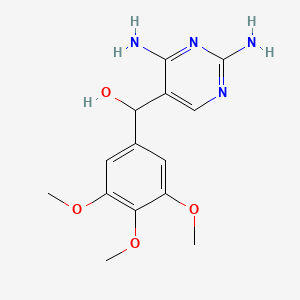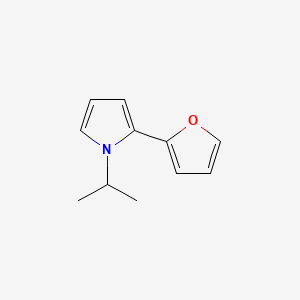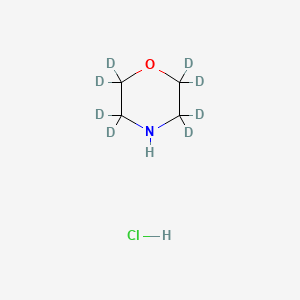
4-Dehydroxy-2-hydroxy Olsalazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Dehydroxy-2-hydroxy Olsalazine, also known as disodium azodisalicylate, is a compound that has gained interest in scientific research due to its potential applications in various fields. It is an anti-inflammatory aminosalicylate used in the treatment of inflammatory bowel disease and ulcerative colitis . The active component of olsalazine is mesalamine (5-aminosalicylic acid, 5-ASA) .
Synthesis Analysis
Olsalazine analogs are prepared in high yields by a one-pot reaction of two molecules of mesalazine with benzotriazole-activated aspartic acid and glutamic acid in water under microwave irradiation .Molecular Structure Analysis
The molecular formula of 4-Dehydroxy-2-hydroxy Olsalazine is C14H10N2O6 and its molecular weight is 302.24 .科学的研究の応用
Pharmacokinetic Properties and Therapeutic Potential
4-Dehydroxy-2-hydroxy Olsalazine, as part of its pharmacokinetic exploration, has been studied for its potential in treating inflammatory bowel disease, particularly ulcerative colitis. Its design aims to deliver mesalazine, an active anti-inflammatory agent, directly to the colon, thereby mitigating the adverse effects typically associated with sulfapyridine carriers. Research indicates its efficacy in improving clinical signs and symptoms of mild to moderate ulcerative colitis, with a comparable improvement rate to sulfasalazine. It's also highlighted for its role in maintaining remission in chronic ulcerative colitis cases. Notably, olsalazine has shown to increase net luminal water secretion and accelerate gastrointestinal transit, distinguishing its diarrheagenic effects from those caused by the disease itself. Despite the occurrence of diarrhea in a subset of patients, the compound generally exhibits tolerability, with a lower incidence of adverse reactions in patients allergic or intolerant to sulfasalazine, making it a viable treatment option for specific patient groups (Wadworth & Fitton, 1991).
Comparative Efficacy in Inflammatory Bowel Disease Therapy
Further studies have delved into the comparative efficacy of olsalazine and other 5-aminosalicylic acid formulations like enemas in managing inflammatory bowel disease. These investigations underscore the significant role of mesalazine and its prodrugs, including olsalazine, in controlling active disease and preventing relapses. Despite mixed results in terms of superiority over placebos or other therapeutic agents, the research consolidates olsalazine's place in the therapeutic landscape for inflammatory bowel disease, pointing towards its utility in specific clinical scenarios and formulations (Campieri et al., 1989).
Role in Acute and Long-Term Treatment of Ulcerative Colitis
The role of olsalazine, alongside mesalazine, in both acute and long-term management of ulcerative colitis has been extensively reviewed. This body of work affirms the significant therapeutic benefits of mesalazine delivered through olsalazine in achieving and maintaining remission in ulcerative colitis patients. Emphasis is placed on the drug's effectiveness relative to sulfasalazine, its superior tolerability, and its potential in reducing the risk of colorectal carcinoma as part of maintenance therapy. Such insights underline olsalazine's valuable contribution to the management of ulcerative colitis, demonstrating its effectiveness and well-tolerated profile as a first-line therapy option (Schroeder, 2002).
Safety And Hazards
特性
CAS番号 |
752188-68-4 |
|---|---|
製品名 |
4-Dehydroxy-2-hydroxy Olsalazine |
分子式 |
C14H10N2O6 |
分子量 |
302.242 |
IUPAC名 |
3-[(2Z)-2-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10N2O6/c17-11-5-4-7(6-9(11)14(21)22)15-16-10-3-1-2-8(12(10)18)13(19)20/h1-6,16,18H,(H,19,20)(H,21,22)/b15-7- |
InChIキー |
MXSSQQQBVXWNMA-CHHVJCJISA-N |
SMILES |
C1=CC(=C(C(=C1)NN=C2C=CC(=O)C(=C2)C(=O)O)O)C(=O)O |
同義語 |
3-[2-(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxy-benzoic Acid; 3-[(3-Carboxy-4-hydroxyphenyl)azo]-2-hydroxy-benzoic Acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



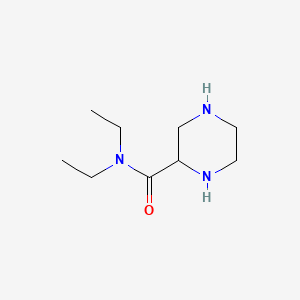
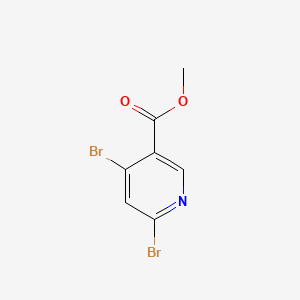
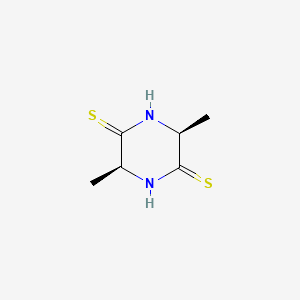
![6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569977.png)
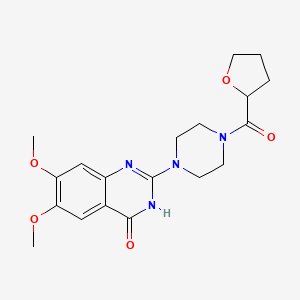
![Thieno[3,4-B]pyridine-2,4-diol](/img/structure/B569980.png)
![1H-Pyrrolo[2,3-f]quinoline-4,5-diol](/img/structure/B569984.png)
